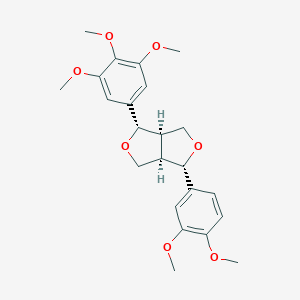

Magnolin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHSKBTNZNJIK-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953134 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31008-18-1 | |

| Record name | Magnolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDIORESINOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Characterization Methodologies for Magnolin

Isolation of Magnolin

The isolation of Magnolin typically involves extraction from the plant material, followed by purification steps. For instance, Magnolin can be extracted from the dried flower buds of Magnolia fargesii nih.gov or Magnolia flos researchgate.net. A common extraction method involves the use of 75% ethanol, often facilitated by microwave-assisted extraction, with optimized conditions such as a temperature of 76 °C for 800 seconds researchgate.net.

Following extraction, purification is crucial to obtain Magnolin in high purity. High-performance liquid chromatography (HPLC) is a widely utilized technique for this purpose, capable of confirming purity levels exceeding 99.0% nih.govresearchgate.net. Other preparative chromatographic methods, such as high-speed counter-current chromatography (HSCCC), have also been successfully employed for the isolation and purification of related phenolic compounds like honokiol (B1673403) and magnolol (B1675913) from Magnolia officinalis researchgate.netnih.gov. These methods often involve specific two-phase solvent systems to achieve effective separation researchgate.netnih.gov.

Advanced Extraction Technologies

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds. For Magnolin, Mass Spectrometry and Ultraviolet-Visible Spectroscopy are key techniques.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound aspect-analytics.comgithub.io. For Magnolin, MS is a vital tool in its characterization and structural confirmation.

In the analysis of lignans (B1203133), including Magnolin, from sources like Magnoliae Flos, techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are employed nih.gov. This method allows for the identification of Magnolin by comparing its mass spectra and retention behavior with reference substances or literature data nih.gov. High-resolution mass spectrometry techniques, such as UHPLC-Q-Exactive Orbitrap MS, are particularly valuable for the precise identification and characterization of complex phytochemicals due to their accurate mass measurements and detailed structural analysis capabilities mdpi.com.

For related compounds like honokiol and magnolol, LC-MS/MS methods utilize selected reaction monitoring (SRM) mode with specific precursor-ion/product ion pairs for quantification. For example, a precursor-ion/product ion pair of m/z 265 → m/z 224 for honokiol and m/z 265 → m/z 247 for magnolol has been reported nih.gov. While these specific fragmentation patterns are for related compounds, they illustrate the type of detailed information MS can provide for structural confirmation of lignans like Magnolin. The technique also allows for the elucidation of plausible fragmentation pathways, aiding in the complete structural characterization mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique that measures the absorption or transmission of discrete wavelengths of UV or visible light through a sample technologynetworks.com. This absorption is influenced by the sample's composition and provides insights into the electronic transitions within the molecule, which are characteristic of its functional groups and chromophores technologynetworks.comazooptics.com.

The output of UV-Vis spectroscopy is typically an absorption spectrum, which plots absorbance against wavelength technologynetworks.comupi.edu. For Magnolin, UV spectra are used in conjunction with mass spectra and retention behavior for identification nih.gov. The presence of characteristic absorption bands at specific wavelengths (λmax) and their intensities are crucial for identifying functional groups and chromophores within the Magnolin molecule azooptics.com. For instance, the detection wavelength for Magnolin in HPLC analysis has been reported at 238 nm researchgate.net. This specific wavelength indicates a strong absorption in the UV region, which is typical for compounds with conjugated systems, such as the biphenyl (B1667301) structure present in lignans like Magnolin azooptics.comresearchgate.net. By analyzing these spectral features, researchers can infer aspects of Magnolin's molecular structure and confirm its identity.

Pharmacological Mechanisms of Magnolin in Biological Systems

Cellular and Molecular Targets of Magnolin

Magnolin exerts its biological effects by interacting with specific cellular and molecular components, leading to the modulation of critical intracellular signaling pathways. These targets include various kinases, transcription factors, and enzymes involved in cell proliferation, survival, inflammation, and metastasis.

Signaling Pathway Modulation by Magnolin

Magnolin demonstrates a notable capacity to modulate several pivotal signaling pathways, thereby influencing cellular processes.

Magnolin has been identified as a direct inhibitor of the Extracellular Signal-Regulated Kinases (ERK) 1 and ERK2. It targets the active pockets of these kinases, competing with adenosine (B11128) triphosphate (ATP), and exhibits inhibitory concentration 50 (IC50) values of 87 nM for ERK1 and 16.5 nM for ERK2 nih.govmedchemexpress.com. This direct inhibition of ERK1 and ERK2 kinase activities is a crucial mechanism of Magnolin's action.

Downstream of ERK, Magnolin effectively inhibits the phosphorylation of p90 Ribosomal S6 Kinase 2 (RSK2) at Thr359/Ser363 nih.govresearchgate.net. This suppression extends to RSK2 downstream signaling molecules, including activating transcription factor 1 (ATF1) and c-Jun nih.govresearchgate.net. The inhibition of the ERK/RSK2 axis by Magnolin leads to the suppression of the G1/S cell cycle transition, consequently inhibiting cell proliferation nih.gov. Furthermore, Magnolin has been shown to inhibit cell migration and invasion by targeting the ERKs/RSK2 signaling pathway. This effect is mediated by its ability to suppress nuclear factor-kappa B (NF-κB) transactivation activity and abrogate epidermal growth factor (EGF)-induced cyclooxygenase-2 (COX-2) protein levels medchemexpress.comnih.gov. Magnolin also suppresses the gene expression and activity of matrix metalloproteinase (MMP)-2 and MMP-9, which are crucial for cell invasion and metastasis nih.gov. Importantly, studies indicate that Magnolin's inhibitory effects are selective, as p38 kinases and Jun N-terminal kinases (JNKs), other members of the Mitogen-Activated Protein Kinase (MAPK) family, are not significantly involved in Magnolin-mediated inhibitory signaling nih.govresearchgate.net.

Table 1: Magnolin's Inhibitory Effects on ERK/RSK2 Pathway Components

| Pathway Component | Effect of Magnolin | IC50 (if applicable) | Reference |

| ERK1 Kinase Activity | Inhibition | 87 nM | nih.govmedchemexpress.com |

| ERK2 Kinase Activity | Inhibition | 16.5 nM | nih.govmedchemexpress.com |

| p90RSKs Phosphorylation (Thr359/Ser363) | Inhibition | Not specified | nih.govresearchgate.net |

| ATF1 | Downstream Inhibition | Not specified | nih.govresearchgate.net |

| c-Jun | Downstream Inhibition | Not specified | nih.govresearchgate.net |

| NF-κB Transactivation Activity | Suppression | Not specified | medchemexpress.comnih.gov |

| COX-2 Protein Levels (EGF-induced) | Abrogation | Not specified | medchemexpress.comnih.gov |

| MMP-2 Gene Expression/Activity | Suppression | Not specified | nih.gov |

| MMP-9 Gene Expression/Activity | Suppression | Not specified | nih.gov |

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs various cellular processes, including cell cycle progression, proliferation, survival, and angiogenesis spandidos-publications.comwikipedia.orgmdpi.comqiagen.com. Dysregulation of this pathway is frequently observed in various cancers, promoting uncontrolled cell growth and resistance to therapies wikipedia.orgmdpi.com.

Research indicates that Magnolin, or its closely related compound Magnolol (B1675913), can regulate this pathway. Specifically, Magnolol has been shown to suppress the phosphorylation of key components within this cascade, including AKT, mTOR, S6 Kinase (S6K), and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4EBP1) spandidos-publications.com. This suppressive effect on the PI3K/AKT/mTOR pathway contributes to the anti-angiogenic activity observed with Magnolol spandidos-publications.com. While the direct effects of Magnolin on this pathway are often discussed in conjunction with Magnolol, the principle of inhibiting these phosphorylation events suggests a mechanism by which Magnolin could exert its anti-proliferative and anti-angiogenic effects.

Table 2: Magnolin/Magnolol's Impact on PI3K/AKT/mTOR Pathway

| Pathway Component | Effect of Magnolin/Magnolol | Mechanism/Outcome | Reference |

| AKT Phosphorylation | Suppression | Anti-angiogenic effect | spandidos-publications.com |

| mTOR Phosphorylation | Suppression | Anti-angiogenic effect | spandidos-publications.com |

| S6K Phosphorylation | Suppression | Anti-angiogenic effect | spandidos-publications.com |

| 4EBP1 Phosphorylation | Suppression | Anti-angiogenic effect | spandidos-publications.com |

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor involved in inflammatory responses, cell proliferation, and survival researchgate.net. Magnolin exhibits significant suppressive effects on the NF-κB signaling pathway. It inhibits NF-κB transactivation activity, partly by suppressing the ERKs/RSK2 signaling pathway medchemexpress.comnih.gov.

Further mechanistic studies reveal that Magnolin inhibits the nuclear translocation of the p65 subunit of NF-κB and suppresses the phosphorylation of IκBα, a key inhibitor of NF-κB oup.comtandfonline.com. By inhibiting NF-κB activation, Magnolin reduces the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) oup.com. It also decreases the expression of inducible nitric oxide synthase (iNOS) and COX-2 oup.com. This comprehensive suppression of the NF-κB pathway contributes to Magnolin's potent anti-inflammatory effects, as demonstrated in various models, including its significant anti-inflammatory activity in chondrocytes, leading to the alleviation of osteoarthritis tandfonline.com.

Table 3: Magnolin's Suppression of NF-κB Pathway

| Pathway Component/Effect | Outcome of Magnolin Treatment | Reference |

| NF-κB Transactivation Activity | Inhibition | medchemexpress.comnih.gov |

| p65-NFκB Nuclear Translocation | Inhibition | oup.comtandfonline.com |

| IκBα Phosphorylation | Suppression | oup.comtandfonline.com |

| PGE2 Production | Decrease | oup.com |

| NO Production | Decrease | oup.com |

| COX-2 Expression | Decrease | oup.com |

| iNOS Expression | Decrease | oup.com |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular communication system that transmits extracellular signals to the nucleus, regulating fundamental processes such as cell growth, division, differentiation, and apoptosis qiagen.comthermofisher.comabcam.com. The MAPK pathway comprises several distinct modules, including ERK, JNK, and p38 kinase thermofisher.comabcam.com.

As detailed previously, Magnolin directly targets and inhibits ERK1 and ERK2, which are key components of the classical ERK/MAPK pathway nih.govmedchemexpress.com. This interaction is central to Magnolin's ability to suppress cell proliferation and transformation nih.gov. However, research indicates that Magnolin's inhibitory effects within the MAPK family are selective. Specifically, p38 kinases and JNKs are generally not involved in the inhibitory signaling mediated by Magnolin nih.govresearchgate.net. This selectivity suggests that Magnolin primarily modulates the ERK branch of the broader MAPK pathway, contributing to its specific pharmacological profile.

Table 4: Magnolin's Specificity within MAPK Signaling

| MAPK Family Member | Magnolin's Effect | Reference |

| ERK1 | Inhibition | nih.govmedchemexpress.comresearchgate.net |

| ERK2 | Inhibition | nih.govmedchemexpress.comresearchgate.net |

| p38 Kinases | No significant involvement | nih.govresearchgate.net |

| JNKs | No significant involvement | nih.govresearchgate.net |

The Wnt/β-catenin signaling pathway is an evolutionarily conserved pathway critical for embryonic development and adult tissue homeostasis, with its aberrant activation frequently implicated in various cancers frontiersin.orgmdpi.com. This pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a co-transcription factor to activate target genes frontiersin.orgmedsci.org.

While research on Magnolin's direct modulation of the Wnt/β-catenin pathway is limited in the provided search results, studies on its closely related compound, Magnolol, offer insights into potential mechanisms. Magnolol has been shown to inhibit the proliferation, migration, and invasion of cancer cells by inhibiting β-catenin nuclear translocation and subsequently disrupting downstream Wnt/β-catenin signaling frontiersin.orgmdpi.com. This suggests a potential mechanism by which compounds from Magnolia species, including Magnolin, might influence this pathway, although specific research directly linking Magnolin to Wnt/β-catenin modulation was not explicitly found in the current search.

Enzyme Inhibition by Magnolin

Magnolin's pharmacological profile also includes its ability to modulate the activity and expression of various enzymes crucial for disease progression.

Magnolin has demonstrated inhibitory effects on certain matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation and are implicated in processes like tumor invasion and metastasis. Specifically, Magnolin has been shown to significantly downregulate the expression of MMP-2 and MMP-9 in MDA-MB-231 breast cancer cells researchgate.net. Additionally, Magnolin inhibits MMP-15 transcription and translation in cervical cancer cells by modulating the JNK/Sp1 signaling axis, thereby suppressing tumor invasion and metastasis nih.gov. While research indicates the involvement of Magnolia officinalis extracts or other lignans (B1203133) like Magnolol in inhibiting various MMPs, direct evidence for Magnolin's specific inhibition of MMP-1, MMP-3, and MMP-13 is limited in the provided search results.

Table 2: Magnolin's Modulation of Matrix Metalloproteinases

| Enzyme | Effect of Magnolin | Cell/Context | Reference |

| MMP-2 | Downregulated expression | MDA-MB-231 breast cancer cells | researchgate.net |

| MMP-9 | Downregulated expression | MDA-MB-231 breast cancer cells | researchgate.net |

| MMP-15 | Inhibited transcription and translation | Cervical cancer cells | nih.gov |

Magnolin, referred to as epimagnolin, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce nitric oxide (NO) production. This effect is mediated through its influence on the Extracellular signal-regulated kinases (ERK) pathway nih.gov. In a study investigating cyclophosphamide-induced oxidative stress, Magnolin was observed to upregulate the expression of iNOS and COX-2 in liver and kidney tissues bohrium.com. This indicates a complex and context-dependent modulation of these inflammatory enzymes by Magnolin.

Table 3: Magnolin's Modulation of COX-2 and iNOS Expression

| Enzyme | Effect of Magnolin | Context | Reference |

| iNOS | Inhibited expression and NO production | Via ERK pathway | nih.gov |

| iNOS | Upregulated expression | Cyclophosphamide-induced oxidative stress (liver and kidney) | bohrium.com |

| COX-2 | Upregulated expression | Cyclophosphamide-induced oxidative stress (liver and kidney) | bohrium.com |

Magnolin exhibits a dual and context-dependent effect on caspase activity. In MDA-MB-231 breast cancer cells, Magnolin was found to upregulate cleaved caspases 3 and 9, thereby promoting apoptosis researchgate.net. Conversely, in a rat model of contrast-induced nephropathy, Magnolin decreased renal caspase-3 activity, suggesting an anti-apoptotic or protective effect in the context of kidney injury phcogrev.com. While other lignans from Magnolia officinalis, such as Magnolol, have been extensively reported to activate caspases 3, 8, and 9 in various cancer cell lines, direct evidence for Magnolin's modulation of Caspase-8 was not explicitly found in the provided search results.

Table 4: Magnolin's Modulation of Caspase Activity

| Caspase | Effect of Magnolin | Context | Reference |

| Caspase-3 | Upregulated (cleaved) | MDA-MB-231 breast cancer cells | researchgate.net |

| Caspase-9 | Upregulated (cleaved) | MDA-MB-231 breast cancer cells | researchgate.net |

| Caspase-3 | Decreased activity | Renal tissue in contrast-induced nephropathy (rats) | phcogrev.com |

Current research primarily indicates that extracts from Magnolia officinalis and other active constituents, such as Honokiol (B1673403), are involved in modulating β-secretase (BACE1) activity. These compounds have been shown to inhibit BACE1 expression and activity, leading to a reduction in amyloid-beta (Aβ) accumulation, a key pathological feature of Alzheimer's disease researchgate.netnih.govresearchgate.netfrontiersin.org. However, direct evidence specifically linking Magnolin to the modulation of β-secretase activity was not found in the provided literature.

Receptor Interactions and Ligand-Binding Studies

Magnolin's mechanism of action involves direct interactions with crucial cellular receptors and signaling molecules, affecting their activity and downstream pathways.

Magnolin has been identified as a direct inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2 kinase activities. Research indicates that Magnolin targets the active pockets of these kinases by competing with adenosine triphosphate (ATP) guidetopharmacology.orgctdbase.orgwikipedia.org. This competitive binding leads to the inhibition of ERK1 and ERK2 with notable half-maximal inhibitory concentration (IC50) values. For ERK1, the IC50 is reported as 87 nM, while for ERK2, it is 16.5 nM guidetopharmacology.orgctdbase.orgwikipedia.org. The inhibition of ERK1 and ERK2 by Magnolin subsequently suppresses the phosphorylation of ribosomal S6 kinase 2 (RSK2) and the transactivation activities of downstream target proteins, including activating transcription factor 1 (ATF1) and activator protein 1 (AP-1) guidetopharmacology.orgwikipedia.org. This targeting mechanism ultimately contributes to the suppression of cell proliferation and transformation guidetopharmacology.orgwikipedia.org.

Table 1: Magnolin's Inhibitory Potency on ERK1 and ERK2

| Target Kinase | IC50 (nM) | Mechanism of Inhibition | Reference |

| ERK1 | 87 | ATP-competitive | guidetopharmacology.orgctdbase.orgwikipedia.org |

| ERK2 | 16.5 | ATP-competitive | guidetopharmacology.orgctdbase.orgwikipedia.org |

Magnolin has been shown to induce apoptotic cell death in human prostate cancer cells, a process associated with significant inhibition of phosphorylated epidermal growth factor receptor (pEGFR), phosphorylated phosphatidylinositol 3-kinase (pPI3K), and phosphorylated Akt (pAkt) tcmsp-e.com. Treatment with Magnolin results in a sustained decrease in the level of phosphorylated Akt, leading to the inhibition of its kinase activity tcmsp-e.com. Furthermore, Magnolin treatment causes a reduction in the Ser136 phosphorylation of Bad, a proapoptotic protein and a downstream target of Akt tcmsp-e.com. These findings suggest that one of the mechanisms underlying Magnolin's apoptotic activity involves its influence on epidermal growth factor receptor (EGFR)-mediated signaling transduction pathways tcmsp-e.com.

Cellular Processes Affected by Magnolin

Beyond its direct receptor interactions, Magnolin profoundly influences several critical cellular processes.

Magnolin demonstrates the ability to regulate the cell cycle, a fundamental process controlling cell growth and division labsolu.ca. It has been found to suppress cell proliferation and transformation by impairing the G1/S cell-cycle transition wikipedia.org. Additionally, Magnolin has been shown to inhibit the cell cycle at both the G1 and G2/M phases. This regulation prevents cells from progressing through the cell cycle, thereby hindering uncontrolled growth.

A significant pharmacological effect of Magnolin is its capacity to induce apoptosis, or programmed cell death, in various cancer cell lines tcmsp-e.com. The mechanisms underlying Magnolin-induced apoptosis are multifaceted:

Caspase Activation: Magnolin upregulates the expression of cleaved caspases 3 and 9. It also leads to the cleavage of procaspase-8, -9, and -3 tcmsp-e.com. The activation of the caspase cascade is a major effector mechanism in apoptosis.

Bcl-2 Family Modulation: Magnolin downregulates the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It also causes the translocation of Bax, a pro-apoptotic protein, to the mitochondrial membrane tcmsp-e.com.

Mitochondrial Pathway: The translocation of Bax is accompanied by the release of cytochrome c from mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway tcmsp-e.com. Magnolin also triggers the loss of mitochondrial membrane potential.

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) is observed, indicating DNA damage and activation of repair pathways or cell death tcmsp-e.com.

Other Apoptosis-Related Proteins: In some oral cancer cells, Magnolin increases the expression of heme oxygenase-1 (HO-1) and cleaved caspase-3, while decreasing cellular inhibitor of apoptosis protein 1 (cIAP-1) expression.

Extrinsic and Intrinsic Pathways: Studies indicate that Magnolin can induce both extrinsic and intrinsic apoptosis mechanisms.

These pro-apoptotic effects have been observed in various cancer cell lines, including MDA-MB-231 breast cancer cells, human prostate cancer cells tcmsp-e.com, HSC-3 and SCC-9 oral cancer cells, and bladder cancer cells.

Magnolin consistently demonstrates potent anti-proliferative effects across a range of cancer cells wikipedia.org. This inhibition of cell proliferation is a direct consequence of its ability to interfere with cell cycle progression and induce apoptosis. Key findings related to its anti-proliferative activity include:

Reduced Cell Viability: Magnolin significantly decreases the viability of treated cells.

Inhibition of DNA Synthesis and Colony Formation: It reduces the rate of EdU incorporation (a measure of DNA synthesis) and diminishes the colony-forming capacity of cancer cells.

Signaling Pathway Modulation: The anti-proliferative effects are largely attributed to the inhibition of the Ras/ERK/RSK2 signaling pathway guidetopharmacology.orgctdbase.orgwikipedia.org.

Cell Cycle Protein Downregulation: Magnolin downregulates pro-proliferative factors such as cyclin-dependent kinase 1 (CDK1) and reduces Cyclin D1 expression.

Magnolin's anti-proliferative activity has been reported against various cancer types, including breast, lung, liver, ovarian, prostate, and colon cancers. For instance, it exhibits a potent anti-proliferative effect against PANC-1 prostate cancer cells with an IC50 value of 0.51 μM.

Table 2: Summary of Magnolin's Anti-Proliferative Effects

| Effect | Mechanism/Associated Factors | Affected Cell Lines/Cancer Types | Reference |

| Decreased Cell Viability | - | MDA-MB-231 breast cancer cells | |

| Reduced EdU Incorporation | Inhibition of DNA synthesis | MDA-MB-231 breast cancer cells | |

| Diminished Colony Forming Capacity | - | MDA-MB-231 breast cancer cells, PANC-1 prostate cancer cells | |

| Inhibition of Ras/ERK/RSK2 Signaling | Downregulation of pro-proliferative factors | Various cancer cells | guidetopharmacology.orgctdbase.orgwikipedia.org |

| Downregulation of CDK1 and Cyclin D1 | Cell cycle arrest | MDA-MB-231 breast cancer cells, bladder cancer cells | |

| Broad Anti-proliferative Activity | - | Breast, lung, liver, ovarian, prostate, and colon cancers |

Anti-invasion and Anti-metastasis Activities

Magnolin has demonstrated significant anti-invasion and anti-metastasis activities, particularly in various cancer models. Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. Magnolin's ability to impede this process is largely attributed to its modulation of specific signaling pathways and enzymes crucial for cellular invasion.

Studies have shown that magnolin inhibits the invasion of human lung cancer cells, such as A549 and NCI-H1975 cells, in a dose-dependent manner. chemfaces.comnih.govnih.gov This effect is mediated by the suppression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical enzymes involved in the degradation of the extracellular matrix (ECM) and thus facilitate cancer cell invasion and metastasis. mdpi.comchemfaces.comnih.govnih.govresearchgate.netjst.go.jp Magnolin achieves this by inhibiting the gene expression and activity of these MMPs. chemfaces.comnih.govnih.gov

Furthermore, magnolin suppresses the epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more migratory and invasive. nih.gov This suppression involves the modulation of EMT marker proteins, such as an enhancement of E-cadherin (an epithelial marker) and a decrease in N-cadherin, Snail, and Vimentin (mesenchymal markers). nih.gov

The anti-invasion and anti-metastasis effects of magnolin are closely linked to its inhibition of the Extracellular signal-Regulated Kinases (ERKs)/Ribosomal S6 Kinase 2 (RSK2) signaling pathway. mdpi.comchemfaces.comnih.govnih.govresearchgate.netjst.go.jpmedchemexpress.com This pathway is a key regulator of cell proliferation, transformation, and cancer cell metastasis. mdpi.comnih.govmedchemexpress.com By targeting ERK1 and ERK2, magnolin suppresses downstream signaling, including NF-κB transactivation activity, which plays a crucial role in cell migration and invasion. chemfaces.comnih.govnih.govmedchemexpress.com In breast cancer MDA-MB-231 cells, magnolin inhibited invasion by downregulating pro-metastatic MMP-2 and MMP-9 through the ERK pathway. jst.go.jpjst.go.jp

In cervical cancer, magnolin has been shown to inhibit proliferation, migration, and invasiveness both in vitro and in vivo. This is achieved by inhibiting the JNK/Sp1-mediated MMP15 transcription and translation. nih.gov Magnolin also modulates the cervical cancer microenvironment by inhibiting IL-10/IL-10 receptor B (IL-10RB) expression, thereby attenuating JNK/Sp1-mediated MMP15 expression. nih.gov

Cell Migration Inhibition

Magnolin effectively inhibits cell migration across various cancer cell lines. This inhibitory action is a critical aspect of its anti-metastatic potential.

A primary mechanism by which magnolin inhibits cell migration is through the suppression of the ERKs/RSK2 signaling pathway. mdpi.comchemfaces.comnih.govnih.govresearchgate.netmedchemexpress.com Specifically, magnolin targets the active pockets of ERK1 and ERK2, inhibiting their activity with reported IC50 values of approximately 87 nM and 16.5 nM, respectively. nih.govmedchemexpress.comselleckchem.com This inhibition leads to the suppression of RSK2 phosphorylation and its downstream targets, including c-Jun, ATF1, and AP-1, which are involved in cell migration. chemfaces.comresearchgate.net

Magnolin's ability to inhibit cell migration has been demonstrated in human lung cancer cells (A549 and NCI-H1975) and JB6 Cl41 cells. chemfaces.comnih.govnih.govmedchemexpress.com In wound healing assays, magnolin treatment significantly suppressed cell migration, with effects ranging from 50% to 80% inhibition at concentrations of 30 μM and 60 μM in A549 cells. nih.gov The compound also abrogates the increase in EGF-induced COX-2 protein levels and wound healing, as COX-2 is a downstream target of NF-κB and plays a key role in migration. chemfaces.comnih.govnih.govmedchemexpress.com

The inhibition of NF-κB transactivation activity by magnolin, resulting from the suppression of the ERKs/RSK2 signaling pathway, is also a key factor in its anti-migratory effects. chemfaces.comnih.govnih.govmedchemexpress.com NF-κB activation is known to play a crucial role in cell migration. nih.gov

In breast cancer MDA-MB-231 cells, magnolin significantly inhibited in vitro invasion and migration. jst.go.jpjst.go.jp This was achieved by blocking the ERK1/2 pathway, which consequently downregulated pro-metastasis factors like MMP-2 and MMP-9. jst.go.jpjst.go.jp

Cell Transformation Suppression

Magnolin exhibits the capacity to suppress cell transformation, a hallmark of early carcinogenesis where normal cells acquire characteristics of cancer cells, such as uncontrolled proliferation and anchorage-independent growth. mdpi.comchemfaces.comoup.commedchemexpress.com

This suppressive effect is primarily mediated by magnolin's ability to target and inhibit the Extracellular signal-Regulated Kinases (ERKs)/Ribosomal S6 Kinase 2 (RSK2) signaling pathways. mdpi.comoup.comchemfaces.comjst.go.jpoup.commedchemexpress.com The Ras/ERKs/RSK2 pathway is frequently activated in many solid tumors and plays a critical role in cell proliferation, cell cycle progression, and cell transformation. oup.com

Specifically, magnolin directly targets the active pockets of ERK1 and ERK2, inhibiting their kinase activities. chemfaces.comjst.go.jpnih.govmedchemexpress.comselleckchem.comoup.commedchemexpress.comnih.gov This inhibition suppresses the phosphorylation of RSK2 and its downstream targets, including ATF1 and AP-1, which are involved in cell transformation. chemfaces.comoup.com

Research has demonstrated that magnolin suppresses EGF-induced anchorage-independent cell transformation and colony growth in various cell lines, including JB6 Cl41 cells and Ras(G12V)-harboring A549 human lung cancer cells and NIH3T3 cells stably expressing Ras(G12V) in soft agar. chemfaces.comoup.commedchemexpress.com This indicates its potential as a chemopreventive agent by preventing the initiation and progression of oncogenic transformation. oup.com

Magnolin's suppression of cell transformation is also linked to its ability to impair the G1/S cell-cycle transition, thereby inhibiting cell proliferation. mdpi.comchemfaces.comoup.com

Angiogenesis Inhibition

For instance, one source generally states that magnolin has "antiinvasion, antimetastasis, and antiproliferative effects via the modulation of several pathways" as part of its anticancer activity. mdpi.com Another source, discussing Magnolol (a related lignan), explicitly states that it "exerted anticancer effects through inhibiting proliferation, inducing cell cycle arrest, provoking apoptosis, restraining migration and invasion, and suppressing angiogenesis." mdpi.com Given the close structural and pharmacological similarities often observed within lignans from the Magnolia genus, it is plausible that magnolin shares this anti-angiogenic property, likely through its influence on pathways such as NF-κB and MAPK, which are known to regulate angiogenesis. mdpi.com

The NF-κB pathway, which magnolin inhibits, is a key regulator of genes involved in angiogenesis, such as VEGF. mdpi.com Therefore, the inhibition of NF-κB by magnolin could indirectly contribute to anti-angiogenic effects.

Neurogenesis and Synaptic Plasticity Modulation

Information directly linking Magnolin to "Neurogenesis and Synaptic Plasticity Modulation" is not explicitly detailed within the provided search results. The retrieved information primarily focuses on its anticancer, anti-inflammatory, and antioxidative properties.

While some Magnolia compounds are known for neuroprotective effects, the specific mechanisms of magnolin on neurogenesis and synaptic plasticity are not elaborated in the current search output. Further research would be required to delineate magnolin's precise role in these neurological processes.

Mitochondrial Dysfunction and Oxidative Stress Mitigation

Magnolin demonstrates significant activity in mitigating mitochondrial dysfunction and oxidative stress, which are critical factors in various pathological conditions, including chemotherapy-induced toxicity and kidney injury. oup.comnih.govresearchgate.netnih.gov

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, plays a crucial role in cellular damage. oup.comnih.gov Magnolin's antioxidant properties enable it to scavenge ROS and reduce oxidative damage. oup.comnih.govresearchgate.net

Studies have shown that magnolin can alleviate cyclophosphamide (B585) (CP)-induced oxidative stress in rats. oup.comnih.gov CP treatment typically leads to increased levels of lipid peroxidation (LPO), indicated by elevated malondialdehyde (MDA), and a reduction in glutathione (B108866) (GSH) levels, thereby increasing cellular oxidative stress. oup.com Magnolin treatment has been observed to reduce MDA levels and enhance GSH levels, indicating its ability to mitigate lipid peroxidation and boost antioxidant defenses. oup.com

Furthermore, magnolin's protective efficacy against oxidative stress is associated with the upregulation of the Nrf2/HO-1 signaling pathway. oup.comnih.gov Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant responses, and its activation leads to the expression of various antioxidant enzymes. oup.commdpi.com Magnolin's ability to activate this pathway contributes to its cytoprotective effects. oup.com

In models of contrast-induced nephropathy (CIN), magnolin has been shown to protect against renal injury by reducing oxidative stress and suppressing apoptosis. nih.govresearchgate.net It reduces elevated renal MDA levels and increases renal superoxide (B77818) dismutase (SOD) levels, demonstrating its dual action in reducing oxidative stress. nih.gov Magnolin also suppresses caspase-3 activity and increases Bcl-2 expression, indicating its anti-apoptotic effects in the context of oxidative stress-induced damage. chemfaces.comnih.govresearchgate.net

Pharmacokinetics and Biotransformation of Magnolin

Absorption Characteristics of Magnolin

Magnolin is characterized by its rapid absorption following oral administration wikipedia.orgresearchgate.net. Studies in rats have indicated that magnolin exhibits a considerable absolute oral bioavailability, ranging from 54.3% to 76.4% researchgate.netfrontiersin.org. This suggests efficient uptake from the gastrointestinal tract into the systemic circulation.

Distribution Profile of Magnolin in Biological Tissues

Upon absorption, magnolin demonstrates strong binding to plasma proteins. In rat studies, magnolin consistently bound to plasma proteins with values ranging from 71.3% to 80.5% across various concentration ranges (500 to 10,000 ng/mL) wikipedia.orgresearchgate.net. Specific detailed tissue distribution profiles solely for magnolin in various organs are not extensively documented in the provided literature.

Metabolic Pathways of Magnolin

Magnolin undergoes extensive metabolism, which is a primary route for its elimination from the body wikipedia.orgresearchgate.net. The metabolic processes involve both Phase I (functionalization) and Phase II (conjugation) reactions, leading to the formation of various metabolites.

In rats, magnolin is metabolized into 4'-O-desmethyl magnolin, 4″-O-desmethyl magnolin, and their respective glucuronides wikipedia.org. Investigations using human liver microsomes have shown that magnolin is biotransformed into five primary metabolites: O-desmethyl magnolin (identified as M1 and M2), didesmethylmagnolin (M3), and hydroxymagnolin (M4 and M5) nih.govwikipedia.orgfishersci.ca.

Further comprehensive studies in human hepatocytes have identified a broader spectrum of metabolites. These include eight Phase I metabolites: O-desmethylmagnolin (M1-M4), hydroxymagnolin (M5), di-O-desmethylmagnolin (M6 and M7), and hydroxy-O-desmethylmagnolin (M8). Additionally, eleven Phase II metabolites were observed, comprising glucuronides of M1-M4 (M9-M12) and M7 (M15), as well as sulfates of M1, M2, M6, and M7 (M13, M14, M16-M18), and a disulfate of M6 (M19) thieme-connect.com. In rat hepatocytes, a slightly different profile was observed, with six Phase I metabolites (M1-M5, M8) and six Phase II metabolites (M9-M14) being formed thieme-connect.com.

The hepatic extraction ratio for magnolin in human hepatocytes was determined to be 0.27, and in rat hepatocytes, it was 0.14. These values suggest that magnolin undergoes a low-to-moderate degree of hepatic metabolism thieme-connect.com.

Table 1: Identified Metabolites of Magnolin in Human and Rat Hepatocytes

| Metabolite Type | Human Hepatocytes | Rat Hepatocytes |

| Phase I | M1-M8 (8 metabolites) | M1-M5, M8 (6 metabolites) |

| Phase II | M9-M19 (11 metabolites) | M9-M14 (6 metabolites) |

Cytochrome P450 (CYP) Enzyme Involvement (CYP2C8, CYP2C9, CYP2C19, CYP3A4)

Cytochrome P450 (CYP) enzymes play a crucial role in the Phase I metabolism of magnolin. Specifically, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 have been identified as the major enzymes responsible for the formation of the O-desmethyl magnolins (M1 and M2) wikipedia.orgresearchgate.netfrontiersin.orgnih.govwikipedia.orgfishersci.ca. Among these, CYP2C8 plays a predominant role in the formation of hydroxymagnolin (M4) researchgate.netnih.govwikipedia.orgfishersci.ca.

Despite their involvement in magnolin's metabolism, magnolin itself does not appear to significantly inhibit the activities of these or other major CYP enzymes. Studies in human liver microsomes showed no reversible and time-dependent inhibition of eight major CYP activities at concentrations up to 100 µM ingentaconnect.com. Furthermore, magnolin did not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 enzyme activities in human liver microsomes frontiersin.org.

Glucuronidation and Sulfation

Phase II metabolic pathways, particularly glucuronidation and sulfation, are significant in the biotransformation of magnolin. In rats, magnolin metabolism leads to the production of glucuronides wikipedia.org. As observed in human and rat hepatocytes, Phase II metabolites, including both glucuronides and sulfates, are formed thieme-connect.com.

Magnolin has been shown to weakly inhibit UDP-glucuronosyltransferase (UGT) activities, specifically UGT1A1- and UGT1A3-mediated glucuronidation, with Ki values of 26.0 µM and 37.6 µM, respectively frontiersin.org.

Microbial Metabolism (e.g., Aspergillus niger)

Beyond mammalian metabolism, magnolin also undergoes biotransformation by microorganisms. The fungus Aspergillus niger is capable of selectively metabolizing magnolin. This microbial process yields 4'-desmethyl magnolin and 4'-desmethyl-5'-hydroxymagnolin wikipedia.orgwikipedia.org. The biotransformation by Aspergillus niger suggests a preferential de-O-methylation at the para-position of veratryl groups within the lignan (B3055560) structure wikipedia.org.

Excretion Routes of Magnolin and its Metabolites

Magnolin, once absorbed, is almost entirely eliminated from the body through metabolic processes wikipedia.orgresearchgate.net. The primary route of elimination for magnolin and its metabolites is non-renal frontiersin.org. This suggests that fecal excretion, following hepatic metabolism and biliary excretion, is the predominant pathway for the removal of magnolin and its biotransformed products from the body.

Bioavailability Studies of Magnolin (Oral and Intravenous)

Pharmacokinetic investigations in rats have characterized the absorption profile of magnolin following different routes of administration. Magnolin was administered intravenously at doses of 0.5, 1, and 2 mg/kg, and orally at doses of 1, 2, and 4 mg/kg. Analysis of plasma and urine samples, typically conducted using validated LC/MS/MS assays, revealed a linear increase in the area under the curve (AUC) with increasing doses for both intravenous and oral administration routes. Most pharmacokinetic parameters of magnolin, with the exception of the steady-state volume of distribution (Vss) after intravenous administration, were observed to be dose-independent. wikipedia.org

The absolute oral bioavailability of magnolin demonstrated variability across the examined oral doses, ranging from 54.3% to 76.4%. wikipedia.org This indicates a moderate to good extent of absorption when administered orally. Furthermore, studies have shown that magnolin is rapidly absorbed following oral administration. wikipedia.org

Table 1: Absolute Oral Bioavailability of Magnolin in Rats

| Oral Dose (mg/kg) | Absolute Oral Bioavailability (%) |

| 1 | 54.3 – 76.4 |

| 2 | 54.3 – 76.4 |

| 4 | 54.3 – 76.4 |

Note: The range indicates findings across different oral doses within the cited study. wikipedia.org

Plasma Protein Binding of Magnolin

A significant aspect of a compound's pharmacokinetic profile is its extent of plasma protein binding, which influences its distribution and availability at target sites. Research indicates that magnolin exhibits considerable binding to rat plasma proteins. wikipedia.org This binding was found to be consistent and stable across a wide range of concentrations. Specifically, the plasma protein binding value remained constant between 71.3% and 80.5% for magnolin concentrations spanning from 500 to 10,000 ng/mL. wikipedia.org This high degree of protein binding suggests that a substantial portion of magnolin in circulation is bound to plasma proteins, potentially affecting its free concentration and subsequent pharmacological activity.

Table 2: Plasma Protein Binding of Magnolin in Rats

| Concentration Range (ng/mL) | Plasma Protein Binding (%) |

| 500 – 10,000 | 71.3 – 80.5 |

Note: Data derived from studies in rat plasma. wikipedia.org

Pharmacokinetic Interactions of Magnolin (e.g., with Piperine)

Information specifically on the pharmacokinetic interactions of magnolin with piperine (B192125) is limited in the available literature. However, general considerations regarding magnolin's metabolism suggest potential for drug interactions. Magnolin's biotransformation pathways may involve cytochrome P450 (CYP) enzymes. Consequently, there is a potential for pharmacokinetic interactions when magnolin is co-administered with other compounds that can either inhibit or diminish the activity of relevant CYP enzymes, such as CYP2C. Further dedicated research is required to fully elucidate the specific pharmacokinetic interactions of magnolin with co-administered substances, including piperine. It is important to note that many studies on interactions involving "Magnolia" compounds often focus on Magnolol (B1675913), a related but distinct lignan, and its interactions with piperine, which should not be directly extrapolated to Magnolin without specific research.

Therapeutic Potential of Magnolin: Disease Models and Pre Clinical Studies

Anticancer Research on Magnolin

Magnolin has demonstrated robust anticancer activity across numerous cancer cell lines and in vivo models by altering several cancer signaling pathways. Its broad spectrum of activity makes it a promising plant-derived chemotherapeutic option for further research. mdpi.comnih.gov

Breast Cancer Models

In pre-clinical studies, magnolin has shown efficacy against breast cancer. Treatment of MDA-MB-231 human breast cancer cells with magnolin has been observed to suppress proliferation and invasion while promoting apoptosis. nih.gov Mechanistically, magnolin significantly downregulated the expression of key proteins such as Cyclin-Dependent Kinase 1 (CDK1), B-cell lymphoma 2 (BCL2), Matrix Metalloproteinase 2 (MMP2), and Matrix Metalloproteinase 9 (MMP9). Concurrently, it upregulated the expression of cleaved caspases 3 and 9, which are crucial regulators of apoptosis. nih.gov

Table 1: Effects of Magnolin on Breast Cancer Cell Line (MDA-MB-231)

| Effect Observed | Associated Molecular Changes | Reference |

| Suppressed Proliferation | Downregulation of CDK1 | nih.gov |

| Inhibited Invasion | Downregulation of MMP2, MMP9 | nih.gov |

| Promoted Apoptosis | Upregulation of cleaved caspases 3 and 9, Downregulation of BCL2 | nih.gov |

Lung Cancer Models

Magnolin has been investigated for its anticancer properties in lung cancer models. It has been shown to increase the chemosensitivity of lung cancer cells by preventing cell proliferation, migration, and invasion. mdpi.comresearchgate.net A key mechanism identified involves magnolin's inhibition of the Extracellular signal-Regulated Kinases (ERKs)/Ribosomal S6 Kinase 2 (RSK2) signaling pathway. This inhibition, in turn, impacts NF-κB-mediated Cyclooxygenase-2 (Cox-2) gene expression, which is known to enhance cell migration. mdpi.comresearchgate.netresearchgate.net

Table 2: Effects of Magnolin on Lung Cancer Cells

| Effect Observed | Associated Molecular Pathway/Target | Reference |

| Increased Chemosensitivity | mdpi.comresearchgate.net | |

| Prevented Cell Proliferation | ERKs/RSK2 signaling pathway | mdpi.comresearchgate.net |

| Inhibited Cell Migration and Invasion | ERKs/RSK2 signaling pathway, NF-κB-mediated Cox-2 gene expression | mdpi.comresearchgate.netresearchgate.net |

Hepatocellular Carcinoma (HCC) Models

Pre-clinical studies have indicated that magnolin possesses anticancer effects against liver cancer, including hepatocellular carcinoma (HCC). nih.gov While specific detailed mechanisms for magnolin (PubChem CID 169234) in HCC models are less extensively documented compared to other cancer types in the available literature, systematic reviews broadly categorize liver cancer among those susceptible to magnolin's therapeutic actions. nih.gov

Ovarian Cancer Models

In ovarian cancer models, magnolin has demonstrated significant anticancer activity, particularly against TOV-112D cells. Magnolin was found to suppress the proliferation and colony formation of TOV-112D cells. mdpi.comresearchgate.net It induces cellular senescence in these cells, a process characterized by an increase in proteins such as p16Ink4a and p27Kip1. mdpi.com Magnolin achieves these effects by inhibiting ERK1 and ERK2, with reported IC50 values of 16 nM for ERK1 and 68 nM for ERK2. mdpi.comresearchgate.net Furthermore, magnolin administration reduced the phosphorylation of Activating Transcription Factor 1 (ATF-1) at Ser63, a downstream target of RSK2, contributing to the induction of cellular senescence. mdpi.com

Table 3: Effects of Magnolin on Ovarian Cancer Cell Line (TOV-112D)

| Effect Observed | Associated Molecular Changes/IC50 Values | Reference |

| Suppressed Proliferation | ERK1/2 pathway inhibition | mdpi.comresearchgate.net |

| Prevented Colony Formation | mdpi.com | |

| Induced Cellular Senescence | Increased p16Ink4a and p27Kip1 proteins, Reduced ATF-1 phosphorylation at Ser63 | mdpi.com |

| ERK1 Inhibition | IC50: 16 nM | mdpi.comresearchgate.net |

| ERK2 Inhibition | IC50: 68 nM | mdpi.comresearchgate.net |

Prostate Cancer Models

Magnolin has been reported to exhibit anticancer effects against prostate cancer in pre-clinical settings. nih.gov While comprehensive detailed studies on specific mechanisms of magnolin (PubChem CID 169234) in prostate cancer models are not extensively detailed in the provided search results, its inclusion in systematic reviews highlights its general therapeutic potential in this cancer type. nih.gov

Colorectal Cancer Models

Magnolin has shown promising results in pre-clinical models of colorectal cancer. It inhibits cell growth and induces cell cycle arrest, specifically in the G2/M phase, in human colorectal cancer cell lines such as HCT116 and HT29. researchgate.net Furthermore, magnolin has been demonstrated to inhibit tumor formation in HCT116 and SW480 colorectal cancer cells both in vitro and in vivo. This effect is mediated by encouraging autophagy and inducing cell cycle arrest through the LIF/Stat3/Mcl-1 pathway. researchgate.net

Table 4: Effects of Magnolin on Colorectal Cancer Cell Lines

| Cell Line(s) Affected | Effect Observed | Associated Molecular Pathway/Mechanism | Reference |

| HCT116, HT29 | Inhibited Cell Growth | Cell cycle arrest (G2/M phase) | researchgate.net |

| HCT116, SW480 | Inhibited Tumor Formation (in vivo) | Autophagy, Cell cycle arrest via LIF/Stat3/Mcl-1 pathway | researchgate.net |

Anti-Inflammatory Research on Magnolin

Modulation of Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, PGE2, NO)

Magnolol (B1675913) demonstrates significant anti-inflammatory properties by modulating various pro-inflammatory mediators and associated signaling pathways. Studies have shown that Magnolol can inhibit the production and expression of key inflammatory cytokines and enzymes in different cellular and animal models.

In human chondrocytes, Magnolol notably inhibited the over-production of Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), all of which were induced by Interleukin-1 beta (IL-1β). frontiersin.orgfrontiersin.org This inhibition was observed in a concentration-dependent manner. frontiersin.org Furthermore, Magnolol downregulated the expression of metalloproteinase 13 (MMP13) and thrombospondin motifs 5 (ADAMTS5), which are involved in extracellular matrix deterioration. frontiersin.org The underlying mechanism for these effects involves the suppression of the PI3K/Akt/NF-κB pathway activation. frontiersin.org Molecular docking research further revealed a strong binding capacity between Magnolol and PI3K, supporting this mechanistic finding. frontiersin.org

In lipopolysaccharide (LPS)-stimulated primary cultured microglial cells, Magnolol effectively inhibited LPS-induced NO release, TNF-α secretion, and the expression of the p65 subunit of NF-κB in the nucleus. nih.gov In brain microvascular endothelial cells (BMECs) subjected to oxygen and glucose deprivation-reperfusion (OGD-R), Magnolol reversed the elevation of TNF-α and IL-1β levels. nih.gov

Magnolol has also been shown to reduce TNF-α and PGE2 production by inhibiting ERK pathway activation. oup.com It decreases PGE2 and NO production, suppresses the expression of COX-2 and iNOS, and inhibits the translocation of p65-NFκB. oup.com In models of gastric injury, Magnolol decreased levels of oxidative stress and pro-inflammatory cytokines, including NFκB, iNOS, TNF-α, COX-2, IL-6, and IL-1β. oup.com Its anti-inflammatory activity in chondrocytes was also observed through the suppression of NFκB pathway activation. oup.com

In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, Magnolol alleviated symptoms and reduced inflammation, suppressing pro-inflammatory factors such as IL-6 and TNF-α. researchgate.net

Table 1: Modulation of Pro-inflammatory Mediators by Magnolol

| Mediator/Enzyme | Effect of Magnolol | Model System | Pathway/Mechanism | Source |

| NO, PGE2, COX-2, iNOS, TNF-α, IL-6 | Inhibited production/expression | Human chondrocytes (IL-1β-induced) | Suppression of PI3K/Akt/NF-κB pathway | frontiersin.orgfrontiersin.org |

| NO, TNF-α, p65 subunit of NF-κB | Inhibited release/secretion/expression | LPS-stimulated microglial cells | Inhibition of NF-κB activation | nih.gov |

| TNF-α, IL-1β | Reversed elevation | OGD-R-treated BMECs | Suppression of cerebral inflammation | nih.gov |

| TNF-α, PGE2 | Reduced production | Various | Inhibition of ERK pathway activation | oup.com |

| PGE2, NO, COX-2, iNOS, p65-NFκB | Decreased production/expression/translocation | Various | Inhibition of NFκB translocation | oup.com |

| NFκB, iNOS, TNF-α, COX-2, IL-6, IL-1β | Decreased levels | Gastric injury models | Anti-inflammatory activity | oup.com |

| IL-6, TNF-α | Suppressed | DSS-induced colitis | Suppression of ALOX5-mediated ferroptosis, M1 macrophage inhibition | researchgate.net |

Neuroprotective Research on Magnolin

Magnolol has demonstrated significant neuroprotective potential across various neurological disease models, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as its ability to modulate key signaling pathways. mdpi.comfrontiersin.orgnih.gov

Alzheimer's Disease (AD) Models

In Alzheimer's disease models, Magnolol has shown promising effects in ameliorating cognitive deficits and addressing key pathological hallmarks. In Aβ1-42-induced mouse models of AD, Magnolol improved cognitive decline and inhibited the expression of inflammatory cytokines such as IL-1β and IL-6 in the hippocampus. spandidos-publications.com It also exhibited potential in inhibiting Aβ plaques and neuroinflammation, reducing the formation of neurofibrillary tangles, restoring synaptic plasticity, and inhibiting the activation of astrocytes and microglia. spandidos-publications.com These effects may be mediated through the regulation of autophagy and the AMPK/mTOR/ULK1 pathway. spandidos-publications.com Magnolol has also been shown to interact with microRNA-200c to alleviate neuroinflammation in a mouse model of AD with brain insulin (B600854) resistance. spandidos-publications.com Furthermore, it significantly mitigated Aβ-induced neuronal injury in SH-SY5Y neuroblastoma cells via the cAMP/PKA/CREB pathway. spandidos-publications.com

In TgCRND8 transgenic mice, a genetic model of AD, Magnolol significantly ameliorated cognitive deficits. nih.gov It markedly reduced the protein levels of TNF-α, IL-6, IL-1β, Aβ40, and Aβ42, and modulated amyloid precursor protein (APP) processing and phosphorylation. nih.gov Immunofluorescence studies revealed that Magnolol suppressed the activation of microglia (Iba-1) and astrocytes (GFAP) in the hippocampus and cerebral cortex. nih.gov Mechanistic studies indicated that Magnolol's cognitive improvement effects are exerted by suppressing neuroinflammation, amyloid pathology, and synaptic dysfunction through regulating the PI3K/Akt/GSK-3β and NF-κB pathways. nih.gov Notably, Magnolol at a dose of 40 mg/kg exerted more potent effects than donepezil, a common AD drug, in improving cognitive deficits, inhibiting neuroinflammation, Aβ deposition, and synaptic dysfunction in TgCRND8 mice. nih.gov

Table 2: Magnolol's Effects in Alzheimer's Disease Models

| Model System | Key Pathological Features Addressed | Observed Effects of Magnolol | Involved Pathways/Mechanisms | Source |

| Aβ1-42-induced mice | Cognitive decline, Aβ plaques, neuroinflammation, neurofibrillary tangles, synaptic plasticity, astrocyte/microglia activation | Improved cognitive decline, inhibited IL-1β and IL-6 expression, inhibited Aβ plaques, reduced neuroinflammation, restored synaptic plasticity, inhibited astrocyte/microglia activation | AMPK/mTOR/ULK1, microRNA-200c, cAMP/PKA/CREB | spandidos-publications.com |

| TgCRND8 transgenic mice | Cognitive deficits, TNF-α, IL-6, IL-1β, Aβ40, Aβ42, microglial/astrocyte activation, synaptic dysfunction | Ameliorated cognitive deficits, reduced inflammatory cytokines and Aβ levels, suppressed microglial/astrocyte activation, improved synaptic function | PI3K/Akt/GSK-3β, NF-κB pathways | nih.gov |

Parkinson's Disease (PD) Models

Magnolol exhibits protective and restorative potential in Parkinson's disease models by alleviating motor deficits and preventing dopaminergic neuronal loss. In a mouse model of PD induced by 6-hydroxydopamine (6-OHDA), Magnolol significantly ameliorated apomorphine-induced contralateral rotation and protected against decreased levels of tyrosine hydroxylase (TH) protein expression in the striatum. nih.gov Pretreatment with Magnolol remarkably prevented dopaminergic neuronal loss in the striatum, which was associated with rotational behavioral protection. nih.gov

In MPTP/p-induced Parkinson's disease models, Magnolol treatment markedly reduced motor impairments, decreased tyrosine kinase receptor expression (TrKB), and alleviated dopamine (B1211576) deficiency. researchgate.net It was also found to reduce the activation of MAPK/P38/JNK-related proteins. researchgate.net Furthermore, Magnolol therapy enhanced the phosphorylation of PI3K, Akt, GSK-3β, and mTOR, indicating its regulation of the PI3K/Akt/mTOR signaling pathway, thereby protecting the brain system. researchgate.net These findings provide comprehensive in vivo evidence supporting Magnolol's neuroprotective action on dopaminergic neurons in chronic Parkinson's disease. researchgate.net

Table 3: Magnolol's Effects in Parkinson's Disease Models

| Model System | Key Pathological Features Addressed | Observed Effects of Magnolol | Involved Pathways/Mechanisms | Source |

| 6-OHDA-induced hemiparkinsonism in mice | Motor deficits, dopaminergic neuronal loss, TH expression | Ameliorated rotational behavior, protected TH expression, prevented neuronal loss | Neuroprotective activity | nih.gov |

| MPTP/p-induced PD | Motor impairments, dopamine deficiency, TrKB expression | Reduced motor impairments, decreased TrKB, alleviated dopamine deficiency | PI3K/Akt/GSK-3β, mTOR, MAPK/P38/JNK | researchgate.net |

Cerebral Ischemia Models

Magnolol demonstrates protective effects against cerebral ischemia and reperfusion injury. In a mouse model of cerebral ischemia-reperfusion (I-R), intravenous injection of Magnolol significantly reduced cerebral infarct volumes, brain water content, and the exudation of Evans blue, indicating improved blood-brain barrier (BBB) function. nih.gov Magnolol also dose- and time-dependently declined BBB hyperpermeability induced by oxygen and glucose deprivation (OGD), OGD-R, and ephrin-A1 treatment. nih.gov It inhibited the phosphorylation of EphA2 and significantly increased ZO-1 and occludin levels in BMECs subjected to OGD, suggesting a role in maintaining BBB integrity. nih.gov The neuroprotective effect of Magnolol in cerebral ischemia may be associated with suppressing cerebral inflammation and improving BBB function. nih.gov

In middle cerebral artery occlusion (MCAO) models, Magnolol markedly ameliorated neurological deficits in rats. researchgate.net It increased the activities of superoxide (B77818) dismutase (SOD) and lactate (B86563) dehydrogenase (LDH), reduced malondialdehyde (MDA) and water contents, and dwindled the infarct zone in cerebral tissues. researchgate.net Pathological examination showed that Magnolol significantly protected the brain from ischemia-reperfusion injury, reducing neuronal necrosis and cerebral infarction. researchgate.net This protective effect is linked to its antioxidant activity. researchgate.net

Table 4: Magnolol's Effects in Cerebral Ischemia Models

| Model System | Key Pathological Features Addressed | Observed Effects of Magnolol | Involved Pathways/Mechanisms | Source |

| Cerebral I-R in mice | Cerebral infarct, brain water content, BBB dysfunction | Reduced infarct volume, brain water content, Evans blue exudation; improved BBB function | Suppressing cerebral inflammation, improving BBB function (EphA2, ZO-1, occludin) | nih.gov |

| MCAO in rats | Neurological deficit, oxidative stress, neuronal necrosis, cerebral infarction | Ameliorated neurological deficit, increased SOD/LDH, reduced MDA/water content, dwindled infarct zone, protected against neuronal necrosis | Antioxidant activity | researchgate.net |

Memory Impairment and Cognitive Dysfunction Models

Magnolol has shown efficacy in models of memory impairment and cognitive dysfunction, often overlapping with its effects observed in Alzheimer's disease models. As detailed in section 5.3.1, Magnolol improved cognitive decline in Aβ1-42-induced mice and ameliorated cognitive deficits in TgCRND8 transgenic mice. spandidos-publications.comnih.gov These improvements are linked to its ability to suppress neuroinflammation, amyloid pathology, and synaptic dysfunction. nih.gov

Studies on Magnolia officinalis extracts, which contain Magnolol, have also shown improvements in memory dysfunction and prevention of Aβ accumulation in the brain of Tg2576 mice, along with decreased expression of β-site APP cleaving enzyme 1 (BACE1), amyloid precursor protein (APP), and its product C99. acs.org Magnolol has been reported to alleviate cognitive deficits caused by various factors, including scopolamine (B1681570) and inflammation. mdpi.com It also compensates for the neurotrophic function of the septal-hippocampal pathway and inhibits apoptosis by activating the neurotrophin-mediated Akt pathway. nih.gov

Neurotoxicity and Neuronal Apoptosis Models

Magnolol provides protection against neurotoxicity and neuronal apoptosis, which are critical aspects of neurodegenerative diseases. In PC-12 cells, Magnolol exhibited neuroprotective properties against β-amyloid toxicity. acs.org Magnolol-loaded drug delivery systems (Mag@UiO-66(Zr)) demonstrated enhanced neuroprotective activity against neutrophil infiltration and apoptotic neurons, in addition to damage reversal, compared to Magnolol alone, particularly in the context of AlCl3-induced neurotoxicity. acs.org

In cerebral ischemic tissue, a derivative of Magnolol inhibited apoptosis by reducing the activity of caspase-3. frontiersin.org In a cerebral ischemic stroke rat model, Magnolol reduced the protein expression of Bcl-2-associated X protein (Bax), an apoptosis-related factor. frontiersin.org Bax activates Caspase-9, which then activates Caspase-3, leading to apoptosis. frontiersin.org The anti-apoptotic effect of Magnolol was also related to Silent information regulator 1 (SIRT1). frontiersin.org

In the context of Parkinson's disease, Magnolol's ability to protect dopaminergic neurons against neurotoxicity induced by MPTP/p and 6-OHDA has been established. nih.govresearchgate.net This protection involves mitigating the decrease in active PI3K and Akt signaling markers and augmenting the activation of GSK3β, a neuroprotective factor. researchgate.net

Table 5: Magnolol's Effects in Neurotoxicity and Neuronal Apoptosis Models

| Model System | Key Pathological Features Addressed | Observed Effects of Magnolol | Involved Pathways/Mechanisms | Source |

| PC-12 cells (β-amyloid toxicity) | Neurotoxicity | Neuroprotective properties | - | acs.org |

| AlCl3-induced neurotoxicity | Neutrophil infiltration, apoptotic neurons | Enhanced neuroprotective activity, damage reversal | - | acs.org |

| Ischemic cerebral tissue | Apoptosis (caspase-3 activity) | Inhibited apoptosis, reduced caspase-3 activity | - | frontiersin.org |

| Cerebral ischemic stroke rat model | Apoptosis (Bax expression) | Reduced Bax expression, anti-apoptotic effect | SIRT1 | frontiersin.org |

| MPTP/p-induced neurotoxicity | Dopaminergic neuronal loss | Protected dopaminergic neurons | PI3K/Akt/GSK3β | researchgate.net |

| 6-OHDA-induced neurotoxicity | Dopaminergic neuronal loss | Protected dopaminergic neurons | - | nih.gov |

Cardiovascular Research on Magnolin

Research into the cardiovascular effects of Magnolin is an area of ongoing investigation. However, detailed pre-clinical findings specifically for Magnolin in the disease models outlined below are not extensively documented in the current search results.

Atherosclerosis Models

Pre-clinical models of atherosclerosis, including genetically modified mice (e.g., ApoE−/− or LDLR−/− mice) and diet-induced models, are crucial for understanding disease progression and evaluating potential therapeutic agents. nih.govfrontiersin.orggriffith.edu.auscielo.brphysiogenex.com These models allow for the study of plaque formation, inflammation, and lipid metabolism within the arterial wall. nih.govfrontiersin.orggriffith.edu.au Despite the importance of these models in cardiovascular research, specific studies detailing the effects of Magnolin (CID 169234) on atherosclerosis progression or its underlying mechanisms in pre-clinical models were not identified in the current search.

Thrombosis Models

Thrombosis models, both in vivo (e.g., laser-induced injury, FeCl3-induced injury, or inferior vena cava stenosis models in mice) and in vitro (e.g., microfluidic systems), are employed to investigate thrombus formation, platelet aggregation, and the efficacy of antithrombotic agents. nih.govmdpi.comf1000research.com While these models are vital for assessing compounds that influence blood clotting and thrombus resolution, specific pre-clinical research findings on Magnolin's effects in thrombosis models were not found in the current literature search.

Hypertension Models

Various animal models are utilized to study hypertension, including genetically induced models like the Spontaneously Hypertensive Rat (SHR), pharmacologically induced models (e.g., Angiotensin II-induced hypertension), and surgically induced models (e.g., renal artery constriction). nih.govheart.orgnih.govmdpi.comfrontiersin.org These models help elucidate the pathogenesis of elevated blood pressure and evaluate antihypertensive compounds. nih.govheart.orgfrontiersin.org However, current searches did not yield specific pre-clinical studies demonstrating the effects of Magnolin (CID 169234) in hypertension models.

Cardiac Hypertrophy Models

Cardiac hypertrophy, characterized by an abnormal thickening of the heart muscle, is studied using various pre-clinical models, including pressure overload models (e.g., transverse aortic constriction) and models involving specific genetic mutations or pharmacological induction in cell cultures (e.g., H9c2 cells treated with angiotensin-II). nih.govdal.canih.govbiorxiv.org These models are used to investigate the molecular mechanisms of hypertrophy and test potential therapeutic interventions. nih.govnih.gov No specific pre-clinical data on Magnolin (CID 169234) in cardiac hypertrophy models were identified in the conducted searches.

Ischemic/Reperfusion Injury Models

Ischemic/reperfusion (I/R) injury, which occurs when blood flow is restored to previously ischemic tissues, is a significant contributor to tissue damage in conditions like myocardial infarction. frontiersin.orgnih.govnih.govresearchgate.netnsf.gov Pre-clinical I/R models often involve temporary occlusion of coronary arteries in animals (e.g., mice, pigs) or in vitro models using isolated cardiomyocytes or tissue-engineered constructs. frontiersin.orgnih.govnsf.gov Despite the critical nature of I/R injury, specific pre-clinical studies investigating the protective or modulatory effects of Magnolin (CID 169234) in these models were not found in the current search results.

Vascular Smooth Muscle Cell (VSMC) Proliferation

Excessive proliferation and migration of vascular smooth muscle cells (VSMCs) play a pivotal role in the pathogenesis of various occlusive vascular diseases, including atherosclerosis and restenosis following vascular injury. nih.gove-enm.orgfrontiersin.orgmdpi.com In vitro and in vivo models are used to study VSMC proliferation and evaluate compounds that inhibit this process. nih.gove-enm.orgmdpi.comnih.gov While related compounds like Magnolol have been studied for their effects on VSMC proliferation, specific pre-clinical data on Magnolin (CID 169234) directly inhibiting VSMC proliferation were not identified in the current search.

Endothelial Cell Protection

Current pre-clinical studies, as evidenced by the available literature, primarily highlight the cardioprotective effects of related compounds such as magnolol and honokiol (B1673403), often isolated from Magnolia officinalis. These compounds have been shown to protect endothelial cells against apoptosis and inhibit neutrophil-endothelial adhesion, among other cardiovascular benefits. nih.govimedpub.commdpi.comnih.govcore.ac.uk However, specific detailed research findings focusing solely on Magnolin's direct role in endothelial cell protection are not extensively described within the provided search results.

Metabolic Disease Studies on Magnolin

Research into the metabolic disease applications of compounds derived from Magnolia species frequently centers on magnolol, honokiol, or extracts of Magnolia officinalis. These studies have demonstrated various beneficial effects on metabolic parameters.

In the context of insulin resistance and diabetes mellitus models, studies have predominantly focused on the effects of magnolol, honokiol, or Magnolia officinalis extracts. For instance, Magnolia officinalis extract, containing magnolol and honokiol, has been observed to improve insulin resistance induced by a high-fat diet in mice. mdpi.com Honokiol has also been noted for its protective effects against high-fat diet-induced obesity and systemic insulin resistance. mdpi.com Furthermore, magnolol has been shown to increase insulin secretion from rat pancreatic β-cells, improve diabetic parameters by inhibiting protein tyrosine phosphatase-1B (PTP1B), and protect cells from excessive protein glycation in in vitro studies. mdpi.comnih.gov In type 2 diabetes mouse models, honokiol and magnolol have been reported to promote glucose uptake in adipocytes and decrease blood glucose levels. nih.gov Despite these findings on related compounds, specific detailed research findings on Magnolin's direct involvement in insulin resistance and diabetes mellitus models are not available within the provided search results.

Similar to insulin resistance studies, investigations into lipid accumulation have largely concentrated on magnolol, honokiol, or Magnolia officinalis extracts. Magnolia officinalis extract has been shown to inhibit cardiac lipid accumulation in high-fat diet-fed mice. mdpi.com Honokiol has been reported to inhibit lipogenic enzymes in adipose tissue and attenuate lipid accumulation in hepatocytes. mdpi.com Magnolol has been demonstrated to alleviate inflammatory responses and lipid accumulation through AMP-activated protein kinase (AMPK)-dependent peroxisome proliferator-activated receptor α (PPARα) activation in HepG2 cells and a tyloxapol-induced hyperlipidemia mouse model. nih.govfrontiersin.org While these compounds show promise in modulating lipid metabolism, specific detailed research findings on Magnolin's direct effects on lipid accumulation are not provided in the available literature.

Other Pharmacological Activities of Magnolin

Beyond its potential in metabolic diseases, Magnolin has demonstrated other significant pharmacological activities.

Magnolin has exhibited notable antioxidant properties in pre-clinical studies. In a mouse model of acute gastric damage induced by ethanol/hydrochloric acid (HCl), orally administered Magnolin was found to be significantly effective in alleviating macroscopic and histopathological lesions in the gastric mucosa. imrpress.com This protective effect was associated with an improvement in antioxidant activity and a decrease in lipid peroxidation in the gastric mucosa. imrpress.com Additionally, Magnolin was observed to repress inflammatory responses and increase the activation of the antioxidant system, contributing to its protective effect against ethanol-derived gastric tissue damage in vivo. imrpress.com

The antimicrobial potential of compounds from Magnolia species has been widely investigated, with a primary focus on magnolol and honokiol. These compounds have shown promising antimicrobial activities against various pathogens, including phytopathogenic fungi and bacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA) and other microorganisms relevant to periodontal disease. researchgate.netmdpi.comnih.govnih.gov While the Magnolia genus is recognized for its antimicrobial properties, specific detailed research findings directly attributing antimicrobial effects solely to Magnolin are not presented in the provided search results.

Antimicrobial Effects

Antibacterial Activity

While the Magnolia genus is recognized for producing compounds with antimicrobial properties, specific pre-clinical data focusing solely on the direct antibacterial activity of Magnolin itself is not extensively detailed in the current body of provided search results. The available literature predominantly highlights the antibacterial effects of related neolignan compounds, such as magnolol and honokiol, which are also found in Magnolia species. These related compounds have demonstrated significant activity against a range of bacteria, including oral pathogens like Actinobacillus actinomycetemcomitans, Porphyromonas gingivalis, Prevotella intermedia, Micrococcus luteus, and Bacillus subtilis. wikipedia.orgthegoodscentscompany.comuni.lu Furthermore, magnolol has shown potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and has exhibited synergistic effects when combined with antibiotics like oxacillin. nih.gov

Antifungal Activity

Similar to its antibacterial profile, direct pre-clinical studies specifically detailing the antifungal activity of Magnolin are not prominently featured in the provided search results. Research in this area primarily focuses on other neolignan compounds extracted from Magnolia plants, such as magnolol and honokiol. These compounds have demonstrated significant inhibitory effects against various fungal strains. For instance, magnolol and honokiol have shown antifungal efficacy against Candida species, including fluconazole-resistant Candida krusei, and dermatophytes such as Trichophyton mentagrophytes and Microsporum gypseum. cenmed.comresearchgate.netnih.govctdbase.orgwikidata.orgtcmsp-e.com These findings suggest a broader antifungal potential within the Magnolia chemical family, though specific investigations into Magnolin's direct antifungal mechanisms and efficacy require further dedicated study.

Renal Protective Effects (Contrast-Induced Nephropathy)